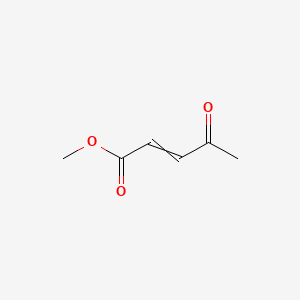

Methyl 4-oxopent-2-enoate

Beschreibung

Methyl 4-oxopent-2-enoate (IUPAC name: methyl (E)-4-oxopent-2-enoate) is an α,β-unsaturated γ-keto ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features a conjugated enone system (C=C and C=O groups) and a methyl ester moiety, contributing to its reactivity in organic transformations. The compound is identified by CAS number 2833-24-1 and ChemSpider ID 469431 . It is typically stored under dry, sealed conditions at 2–8°C to maintain stability .

Methyl 4-oxopent-2-enoate is widely utilized in cycloadditions, Michael additions, and as a precursor in synthetic organic chemistry due to its electron-deficient double bond and keto functionality . Its reactivity is influenced by the conjugation between the carbonyl and ester groups, making it a versatile intermediate in heterocycle synthesis and catalysis.

Eigenschaften

IUPAC Name |

methyl 4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNZYODMKSEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941289 | |

| Record name | Methyl 4-oxopent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-27-1 | |

| Record name | Methyl 4-oxopent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues: Ethyl vs. Methyl Esters

Ethyl (E)-4-oxopent-2-enoate (C₇H₁₀O₃), an ethyl ester analogue, shares the same conjugated enone system but differs in ester group size. Key comparisons:

- Synthesis Yield : Ethyl derivatives are synthesized in moderate yields (51–58%) via acid-catalyzed esterification or cyclodimerization , whereas methyl esters are typically obtained in comparable yields but require milder conditions due to lower steric hindrance.

- Reactivity : The ethyl ester’s bulkier group slightly reduces electrophilicity at the β-carbon compared to the methyl ester, as evidenced by slower reaction rates in Michael additions .

- Spectroscopic Data :

Substituent-Modified Derivatives

- Ethyl (E)-3-(4-chlorophenyl)-4-oxopent-2-enoate: Structure: A chloroaryl substituent at the β-position enhances electron-withdrawing effects, increasing reactivity in nucleophilic attacks. Synthesis: Lower yield (37%) due to steric and electronic challenges in introducing the chloro group .

- Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃): Structure: A methyl branch at C3 introduces steric hindrance, reducing regioselectivity in cycloadditions .

Unsaturated System Variants

- Methyl 4-oxopent-2-ynoate (CAS 41726-06-1): Structure: The alkyne (C≡C) replaces the alkene, drastically altering reactivity. The triple bond increases electrophilicity but reduces stability, limiting its use in aqueous conditions .

- tert-Butyl 4-oxopent-2-enoate (CAS 53143-26-3): Structure: The bulky tert-butyl group stabilizes the ester against hydrolysis but reduces solubility in polar solvents .

Reactivity and Application Comparison

Key Research Findings

- Michael Addition Selectivity: Methyl 4-oxopent-2-enoate produces aldol adducts (79%) alongside Michael adducts (17%) under TiCl₄ catalysis, highlighting competing reaction pathways .

- Stereochemical Influence: Ethyl (E)-4-oxopent-2-enoate’s trans configuration enhances conjugation, improving UV absorption properties compared to cis isomers .

- Derivative Stability: Trifluoro-substituted derivatives (e.g., ethyl 5,5,5-trifluoro-4-oxopent-2-enoate) exhibit enhanced thermal stability due to strong C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.